1-(3-Bromopropyl)-3-ethyl-5-(trifluoromethoxy)benzene
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Overview
Description
1-(3-Bromopropyl)-3-ethyl-5-(trifluoromethoxy)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromopropyl group, an ethyl group, and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-3-ethyl-5-(trifluoromethoxy)benzene typically involves the following steps:
Ethylation: The addition of an ethyl group to the benzene ring.
These reactions are usually carried out under controlled conditions using appropriate catalysts and reagents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve the desired quality and quantity. The process may include steps such as distillation, crystallization, and chromatography to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-3-ethyl-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: The compound can be reduced to form different products depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield different substituted benzene derivatives, while oxidation and reduction reactions may yield various oxidized or reduced products.
Scientific Research Applications
1-(3-Bromopropyl)-3-ethyl-5-(trifluoromethoxy)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-3-ethyl-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The bromopropyl group, ethyl group, and trifluoromethoxy group contribute to its reactivity and ability to interact with various biological and chemical systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: Similar in structure but lacks the ethyl group.
1-Bromo-3-phenylpropane: Similar in structure but lacks the trifluoromethoxy group.
1-Bromo-2-(trifluoromethoxy)benzene: Similar in structure but lacks the ethyl and bromopropyl groups.
Uniqueness
1-(3-Bromopropyl)-3-ethyl-5-(trifluoromethoxy)benzene is unique due to the combination of the bromopropyl, ethyl, and trifluoromethoxy groups attached to the benzene ring. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.
Properties
Molecular Formula |
C12H14BrF3O |
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Molecular Weight |
311.14 g/mol |
IUPAC Name |
1-(3-bromopropyl)-3-ethyl-5-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C12H14BrF3O/c1-2-9-6-10(4-3-5-13)8-11(7-9)17-12(14,15)16/h6-8H,2-5H2,1H3 |
InChI Key |
FNCLZZQDXRQEBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)OC(F)(F)F)CCCBr |
Origin of Product |
United States |
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